molecular formula C9H11NO2 B14197894 N-[Methoxy(phenyl)methyl]formamide CAS No. 847928-77-2

N-[Methoxy(phenyl)methyl]formamide

Cat. No.: B14197894
CAS No.: 847928-77-2
M. Wt: 165.19 g/mol
InChI Key: RLSKIAZIOGRIOU-UHFFFAOYSA-N
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Description

N-[Methoxy(phenyl)methyl]formamide is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . Its structure, which features a formamide group linked to a methoxy(phenyl)methyl group, contributes to its physicochemical properties, including a calculated LogP of 1.92 . This makes it a potential intermediate of interest in organic synthesis and medicinal chemistry research for the construction of more complex molecules. As a specialized building block, it can be utilized in the development of pharmacologically active compounds. Researchers can employ this compound in exploratory studies to synthesize new chemical entities or as a reference standard in analytical methods development. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper safety procedures should be followed during handling. For in-depth technical data, including spectra and analytical results, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

847928-77-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[methoxy(phenyl)methyl]formamide

InChI

InChI=1S/C9H11NO2/c1-12-9(10-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,10,11)

InChI Key

RLSKIAZIOGRIOU-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)NC=O

Origin of Product

United States

Advanced Synthetic Methodologies for N Methoxy Phenyl Methyl Formamide

Direct N-Formylation Strategies

Direct N-formylation involves the introduction of a formyl group directly onto the nitrogen atom of the corresponding amine, α-methoxybenzylamine. This can be accomplished through catalytic processes or by employing solvent-free and green chemistry principles.

Catalytic Approaches to N-Formylation

Catalytic N-formylation is a prominent and efficient method for producing formamides. chemicalbook.com Various catalysts, including those based on metals and non-metals, can be employed to facilitate this transformation, often under mild conditions.

Recent research has highlighted the use of a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (DUT-5-CoH) for the N-formylation of amines using CO₂ and a reducing agent like phenylsilane. In the case of p-methoxybenzylamine, a structurally similar substrate, this catalytic system has demonstrated high efficiency and the potential for catalyst recycling up to 15 times without a significant loss of activity. rsc.org Another approach involves the use of a manganese pincer complex, (iPr-PN H P)Mn(H)(CO)₂, which catalyzes the acceptorless dehydrogenative coupling of amines with methanol (B129727), a sustainable C1 source, to yield formamides. orgsyn.org

The use of iodine as a catalyst for the N-formylation of amines with formic acid has also been reported as a simple and practical method. taylorandfrancis.com This reaction proceeds efficiently under solvent-free conditions at 70°C. taylorandfrancis.com For instance, various aromatic and aliphatic amines can be converted to their corresponding formamides in high yields. taylorandfrancis.com While a specific example for N-[Methoxy(phenyl)methyl]formamide is not provided, the general applicability to a wide range of amines, including those with electron-donating groups, suggests its potential for this synthesis. taylorandfrancis.com

Catalyst SystemAmine SubstrateFormylating AgentSolventTemperature (°C)Yield (%)
DUT-5-CoH / Phenylsilanep-MethoxybenzylamineCO₂ (10 bar)--High (recyclable) rsc.org
(iPr-PN H P)Mn(H)(CO)₂Various aminesMethanol-MildGood orgsyn.org
Iodine (5 mol%)Various aminesFormic Acid (2 equiv.)Solvent-free70up to 94 taylorandfrancis.com

Table 1: Catalytic Approaches to N-Formylation of Amines.

Solvent-Free and Green Chemistry Formylation Techniques

In line with the growing emphasis on sustainable chemistry, solvent-free and green formylation methods have gained significant attention. These techniques aim to reduce or eliminate the use of hazardous solvents, thereby minimizing environmental impact.

A straightforward and cost-effective procedure for the N-formylation of amines involves heating the amine with formic acid or ethyl formate (B1220265) at 60°C without any catalyst. researchgate.netmdma.ch This protocol has been successfully applied to a variety of aromatic and aliphatic amines, affording moderate to excellent yields of the desired formamides. researchgate.netmdma.ch For example, anilines with electron-donating groups like methoxy (B1213986) have been shown to provide excellent yields with formic acid. mdma.ch

Another green approach utilizes molecular iodine as a catalyst in a solvent-free reaction between an amine and formic acid at 70°C. organic-chemistry.org This method is not only efficient but also chemoselective, preserving other functional groups. organic-chemistry.org While a specific yield for this compound is not reported, the high yields obtained for a broad range of amines make it a promising green alternative. organic-chemistry.org

The use of carbon dioxide as a C1 source in the presence of a reducing agent like sodium borohydride (B1222165) also represents a sustainable, catalyst-free method for N-formylation. rsc.orgnih.gov These reactions can proceed under relatively mild conditions and offer a green pathway to formamides. rsc.orgnih.gov

Formylating AgentAmine SubstrateConditionsYield (%)Reference
Formic Acidp-Methoxyaniline60°C, neat96 mdma.ch
Ethyl Formatep-Methoxyaniline60°C, neat83 mdma.ch
Formic Acid / I₂ (cat.)Various amines70°C, neatup to 94 organic-chemistry.org
CO₂ / NaBH₄Various amines60-100°C, DMFGood to Excellent rsc.orgnih.gov

Table 2: Solvent-Free and Green Chemistry Formylation Techniques.

Indirect Synthesis Pathways through Amide Bond Formation

Indirect methods for the synthesis of this compound involve the formation of the amide bond through various established chemical reactions. These pathways often start from precursors like α-methoxybenzylamine and a formylating agent.

Nucleophilic Acyl Substitution Routes

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of amides. This typically involves the reaction of an amine with a carboxylic acid derivative.

One common method is the use of acetic formic anhydride (B1165640) as the formylating agent. wikipedia.orgresearchgate.net This mixed anhydride can be prepared in situ from formic acid and acetic anhydride and reacts readily with amines to form N-formyl derivatives. slideshare.netscribd.com The formylation of a wide variety of amines, including amino acids, has been achieved using this reagent. researchgate.net

Another widely used approach involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid (formic acid in this case) and an amine. chemicalbook.comcreative-peptides.com DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemicalbook.com This method is a cornerstone in peptide synthesis and is applicable to the formation of various amides. chemicalbook.comcreative-peptides.com

Formylating Agent/Coupling AgentAmine SubstrateKey Features
Acetic Formic AnhydrideVarious aminesIn situ generation, effective for amines and amino acids. researchgate.netslideshare.net
Formic Acid / Dicyclohexylcarbodiimide (DCC)Various aminesForms a stable urea (B33335) byproduct, widely used in peptide synthesis. chemicalbook.comcreative-peptides.com

Table 3: Nucleophilic Acyl Substitution Routes to Formamides.

Reductive Amination Protocols (e.g., Leuckart Reaction and its variants)

Reductive amination provides an indirect route to N-formamides, starting from a carbonyl compound. The Leuckart reaction and its modifications are classic examples of this approach. wikipedia.org

The Leuckart reaction involves the reductive amination of aldehydes or ketones using formamide (B127407) or ammonium (B1175870) formate as both the nitrogen source and the reducing agent. wikipedia.orgdigitellinc.com High temperatures, typically between 120 and 185°C, are required for this reaction. wikipedia.orgprepchem.com When formamide is used, the initial product is the N-formyl derivative of the corresponding amine. mdpi.com For the synthesis of this compound, the starting material would be 4-methoxybenzaldehyde (B44291). A rapid procedure for the Leuckart reaction has been developed, and in the case of 4-methoxybenzaldehyde, N-(4-methoxybenzyl)-N-methylformamide was produced with an isolated yield of 49.3%. digitellinc.com It is important to note that byproducts such as N,N-di-(4-methoxybenzyl)-N-methylamine can also be formed. digitellinc.com An accelerated Leuckart reaction has been reported for the synthesis of vanillylamine (B75263) from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), suggesting the applicability of this method to substituted benzaldehydes. google.com

Carbonyl CompoundReagentTemperature (°C)ProductYield (%)
4-MethoxybenzaldehydeN-Methylformamide187-198N-(4-Methoxybenzyl)-N-methylformamide49.3 digitellinc.com
VanillinFormamide/Formic Acid190N-Vanillylformamide80 google.com

Table 4: Leuckart Reaction for the Synthesis of N-Arylformamides.

Specialized Reagent-Based Syntheses

Several specialized reagents have been developed for the efficient N-formylation of amines under specific conditions.

Chloral (B1216628) (trichloral) can be used as a formylating agent. prepchem.comnih.gov The reaction of chloral hydrate (B1144303) with formamide produces chloralformamide, which can then act as a formylating agent. prepchem.com

N-formylcarbazole is another specialized reagent that shows selectivity for the formylation of sterically less hindered aliphatic primary and secondary amines. google.com Weakly nucleophilic amines, such as anilines, are less reactive towards this reagent. google.com

The Vilsmeier reagent, generated from dimethylformamide (DMF) and an activating agent like oxalyl chloride or phosphorus oxychloride, is a highly efficient N-formylating agent. nih.gov It has been used for the rapid N-formylation of amines at room temperature. nih.gov

A novel approach involves the use of cyanides promoted by esters as formylating agents, offering a new pathway for N-formylation. rsc.org

ReagentSubstrate ScopeKey Features
ChloralGeneral aminesForms chloralformamide as an intermediate. prepchem.com
N-FormylcarbazoleSterically less hindered aminesSelective for aliphatic amines over anilines. google.com
Vilsmeier ReagentGeneral aminesHighly efficient, rapid reactions at room temperature. nih.gov
Cyanides / EstersGeneral aminesNovel formylation pathway. rsc.org

Table 5: Specialized Reagents for N-Formylation.

Stereoselective Synthesis and Chiral Induction

The creation of a specific stereoisomer of this compound is paramount for its application in stereospecific chemical processes. The key to achieving this lies in the strategic use of chiral auxiliaries to direct the formation of the desired enantiomer. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.

A prominent and effective strategy for the stereoselective synthesis of related chiral amides involves the use of oxazolidinone auxiliaries. These auxiliaries, such as those derived from pseudoephedrine, can be acylated and then subjected to diastereoselective reactions. For the synthesis of this compound, a plausible route would involve the use of a chiral auxiliary attached to a glycinate (B8599266) equivalent, followed by the introduction of the methoxy(phenyl)methyl group.

The general approach would be as follows:

Attachment of the Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first N-acylated with a suitable glycine (B1666218) derivative.

Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate. This enolate subsequently reacts with a methoxy(phenyl)methylating agent. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, resulting in the formation of one diastereomer in excess.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the product, yielding the enantiomerically enriched this compound. The auxiliary can often be recovered and reused, which is a key advantage of this methodology.

The diastereoselectivity of the alkylation step is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the electrophile.

Table 1: Representative Diastereoselectivity in the Synthesis of this compound Precursors using a Chiral Auxiliary (Note: The following data is illustrative and based on typical results for similar asymmetric alkylations, as specific data for this compound is not publicly available.)

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1LDATHF-7895:5
2NaHMDSToluene-7892:8
3KHMDSTHF-7897:3
4LDATHF-4088:12

Another approach to chiral induction in the synthesis of similar compounds involves the use of chiral catalysts in the reaction of an imine derivative with a suitable nucleophile. This method avoids the need to attach and remove a chiral auxiliary.

Scale-Up and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The optimization of the synthetic process is crucial for achieving high yields and purity on a larger scale.

Key areas for process optimization include:

Raw Material Sourcing and Purity: The quality of starting materials, such as benzaldehyde, methanol, and formamide, directly impacts the purity of the final product and the efficiency of the reaction. Sourcing high-purity, cost-effective raw materials is a primary consideration for industrial production.

Reaction Conditions: Optimizing parameters such as reaction temperature, pressure, and stoichiometry is critical. For instance, in the formation of the amide bond, controlling the temperature can minimize the formation of byproducts. prepchem.com The use of a catalyst can also significantly improve reaction rates and yields.

Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. An ideal solvent should provide good solubility for the reactants, be easily recoverable, and have a low environmental footprint. Process optimization would involve developing efficient solvent recycling protocols.

Product Isolation and Purification: Developing a robust and scalable method for isolating and purifying this compound is essential. This may involve techniques such as crystallization, distillation, or chromatography. The goal is to achieve the desired purity with minimal product loss.

Waste Management: Large-scale production generates significant waste. A key aspect of process optimization is the development of a sustainable waste management plan, including the treatment and disposal of byproducts and spent reagents in an environmentally responsible manner.

Table 2: Key Parameters for Process Optimization of this compound Production (Note: The following parameters are general considerations for the scale-up of amide synthesis and are not based on specific data for this compound.)

ParameterLaboratory ScalePilot Plant ScaleIndustrial Scale
Batch Size 10 - 100 g1 - 10 kg> 100 kg
Reactor Type Round-bottom flaskJacketed glass reactorStainless steel reactor
Temperature Control Oil bath / Ice bathAutomated heating/coolingIntegrated heat exchange system
Purification Method Column chromatographyPreparative HPLC / CrystallizationFractional distillation / Recrystallization
Process Monitoring TLC / NMRIn-line IR / HPLCProcess Analytical Technology (PAT)

By systematically addressing these factors, a robust, efficient, and economically viable process for the large-scale production of this compound can be developed.

Reaction Mechanisms and Pathways of N Methoxy Phenyl Methyl Formamide

Mechanistic Investigations of Amide Bond Cleavage and Formation

The amide bond is famously stable, yet it can be cleaved or formed under specific conditions. The presence of the methoxy(phenyl)methyl group on the nitrogen atom introduces unique electronic and steric features that modulate the reactivity of the formamide (B127407) moiety.

The hydrolysis of amides, breaking the C-N bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.govnih.gov This is generally favored over the protonation of the amide nitrogen, whose lone pair is delocalized by resonance with the carbonyl group. nih.gov The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer to the nitrogen atom to make it a better leaving group (as an amine), and finally, the collapse of the intermediate to release the carboxylic acid and the protonated amine. wikipedia.org For N-[Methoxy(phenyl)methyl]formamide, the process would yield formic acid and methoxy(phenyl)methanamine. The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. nih.gov

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the reaction proceeds via the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. nih.gov This forms a tetrahedral intermediate. The subsequent step is the elimination of the leaving group. In this case, the methoxy(phenyl)methylamide anion is a poorer leaving group than the hydroxide ion. Therefore, the equilibrium for the formation of the tetrahedral intermediate is not highly favorable. mdpi.com However, under forcing conditions (e.g., heat), the reaction can be driven forward. The final step involves an acid-base reaction where the initially formed formic acid is deprotonated by the strongly basic amide anion, driving the reaction to completion. A final workup with acid is required to protonate the carboxylate and the amine. nih.gov

Transamidation is a process where one amine group on an amide is exchanged for another. These reactions are often challenging due to the low reactivity of the amide bond and typically require catalysts or harsh conditions. wikipedia.org For this compound, a transamidation reaction would involve the reaction with a primary or secondary amine to displace methoxy(phenyl)methanamine.

The mechanism generally involves the nucleophilic attack of the incoming amine on the formamide's carbonyl carbon. This process can be promoted by Lewis or Brønsted acids, which activate the carbonyl group. wikipedia.org Alternatively, some modern methods utilize metal catalysts or activating agents like trimethylsilyl (B98337) chloride to facilitate the reaction under milder conditions. wikipedia.org Solvent-free conditions at high temperatures have also been shown to effect transamidation. mdpi.com The reactivity in transamidation is sensitive to the nucleophilicity of the incoming amine and the stability of the leaving amine. dalalinstitute.com

Role of the Methoxy(phenyl)methyl Moiety in Reaction Dynamics

The methoxy(phenyl)methyl group attached to the formamide nitrogen is not merely a passive substituent. It actively influences the reaction rates and pathways through a combination of electronic and steric effects.

Inductive Effects: The oxygen atom of the methoxy (B1213986) group is electronegative and can exert an electron-withdrawing inductive effect (-I effect). The phenyl group can also be weakly electron-withdrawing. These effects would slightly increase the electrophilicity of the carbonyl carbon.

Resonance Effects: The phenyl ring can participate in resonance. If substituents are present on the phenyl ring, they can significantly alter the electronic properties. Electron-donating groups (EDGs) on the phenyl ring would increase electron density, potentially decreasing the electrophilicity of the carbonyl carbon, while electron-withdrawing groups (EWGs) would have the opposite effect. wikipedia.org The influence of substituents on the reactivity of aromatic systems can often be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. wikipedia.org

Table 1: Illustrative Hammett Constants for Substituents on the Phenyl Ring

This table shows Hammett constants (σ) for various substituents. A positive value indicates an electron-withdrawing group, which would be expected to increase the rate of nucleophilic attack on the carbonyl carbon, while a negative value indicates an electron-donating group, which would decrease the rate.

Substituent (at para-position)Hammett Constant (σp)Expected Effect on Carbonyl Electrophilicity
-NO₂0.78Increase
-CN0.66Increase
-Cl0.23Increase
-H0.00Baseline
-CH₃-0.17Decrease
-OCH₃-0.27Decrease
-N(CH₃)₂-0.83Decrease

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. The methoxy(phenyl)methyl group is significantly larger than a simple alkyl group, and this steric bulk can hinder the approach of nucleophiles to the formamide's carbonyl carbon.

This steric effect would be expected to decrease the rates of both hydrolysis and transamidation reactions compared to less substituted formamides like N-methylformamide. The extent of this steric hindrance can be quantitatively assessed using the Taft equation, which separates electronic and steric effects. The steric parameter (Es) in the Taft equation quantifies the bulkiness of a substituent.

Table 2: Illustrative Taft Steric Parameters (Es)

This table provides Taft steric parameters for various groups. More negative values indicate greater steric hindrance, which would lead to a slower reaction rate for nucleophilic attack at the carbonyl center.

Substituent on NitrogenTaft Steric Parameter (Es)Expected Relative Reaction Rate
Methyl (-CH₃)0.00Baseline
Ethyl (-CH₂CH₃)-0.07Slower
Isopropyl (-CH(CH₃)₂)-0.47Much Slower
Benzyl (B1604629) (-CH₂Ph)-0.38Slower
Methoxy(phenyl)methyl Estimated > -0.38Slower than Benzyl

Electrophilic and Nucleophilic Reactivity Profiles

This compound possesses both electrophilic and nucleophilic centers, allowing it to participate in a variety of reactions.

Electrophilic Reactivity: The primary electrophilic center is the carbonyl carbon of the formamide group. It can be attacked by a range of nucleophiles, as seen in hydrolysis and transamidation reactions. The electrophilicity is modulated by the electronic effects of the methoxy(phenyl)methyl group. The benzylic carbon, being attached to an electronegative oxygen atom, also has some electrophilic character and could potentially undergo nucleophilic substitution under certain conditions, although this is generally less favorable than attack at the carbonyl.

Nucleophilic Reactivity: The lone pair of electrons on the formamide nitrogen is delocalized into the carbonyl group, which significantly reduces its nucleophilicity compared to an amine. However, it can still act as a weak nucleophile under certain conditions. More significantly, the oxygen atom of the methyoxy group and the carbonyl oxygen possess lone pairs and can act as nucleophiles or Lewis bases, for example, by coordinating to protons or metal ions. The phenyl ring can also act as a nucleophile in electrophilic aromatic substitution reactions, with the existing methoxy(phenyl)methylformamido group directing incoming electrophiles primarily to the ortho and para positions.

Catalytic Transformations Involving this compound

This compound belongs to the class of compounds known as N,O-acetals. Its catalytic transformations are primarily centered around its function as a stable precursor to a highly reactive N-acyliminium ion. The generation of this electrophilic intermediate is typically facilitated by acid catalysis, which activates the molecule and enables subsequent reactions with a variety of nucleophiles or participation in cyclization events. Both Lewis acids and Brønsted acids are effective catalysts for this purpose. acs.orgrsc.orgnih.govresearchgate.net

The general pathway for these catalytic transformations begins with the activation of the N,O-acetal. A Brønsted acid protonates the oxygen atom of the methoxy group, while a Lewis acid coordinates to it. youtube.com In either case, this activation converts the methoxy group into a better leaving group (methanol or a coordinated methanol (B129727) species). Subsequent elimination of this leaving group generates the resonance-stabilized N-acyliminium ion. This highly electrophilic species is then intercepted by a nucleophile present in the reaction mixture to form a new carbon-carbon or carbon-heteroatom bond. acs.orgacs.org

Brønsted Acid Catalysis

Brønsted acids are widely employed to catalyze reactions of N,O-acetals. The reaction is initiated by the protonation of the methoxy group, which facilitates its removal to form the key N-acyliminium ion intermediate. youtube.com Chiral Brønsted acids, such as specially designed phosphoric acids, have been used to achieve high levels of stereocontrol in these transformations, leading to enantiomerically enriched products. acs.orgacs.org

Notable examples of Brønsted acid-catalyzed transformations involving N,O-acetal precursors include:

Aza-Ferrier Reactions: In these reactions, N,O-alkenyl acetals undergo an acid-catalyzed rearrangement to yield β-amino aldehydes. acs.org While some common Brønsted acids like p-toluenesulfonic acid (p-TsOH) have shown limited success in certain cases, specialized chiral phosphoric acids have been effective, enabling enantioselective versions of the reaction. acs.org

Cyclization Cascades: N-acyliminium ions generated from precursors like enol lactones (which can lead to N,O-acetal-like intermediates) can undergo cyclization cascades with tethered nucleophiles, such as tryptamines. Chiral phosphoric acids can catalyze these complex sequences to produce architecturally rich heterocyclic structures with high enantioselectivity. acs.org

Dynamic Kinetic Resolution: In certain cascade reactions, Brønsted acids can catalyze the formation of cyclic N,O-aminals from acyclic N,O-hemiaminals formed in situ. This process can proceed via a dynamic kinetic resolution, allowing for the synthesis of enantioenriched heterocyclic scaffolds. rsc.org

Lewis Acid Catalysis

Lewis acids catalyze transformations of this compound and related N,O-acetals by coordinating to the oxygen atom of the methoxy group. This coordination increases the leaving group ability of the methoxy moiety, thereby promoting the formation of the N-acyliminium ion under mild conditions.

Common Lewis acid catalysts and their applications include:

Copper(II) Triflate (Cu(OTf)₂): This catalyst has been successfully used in Ugi-type reactions where N,O-acetals react with isocyanides. The Lewis acid promotes the formation of the N-acyliminium ion, which is then trapped by the isocyanide to generate complex pyrrolidinyl and piperidinyl 2-carboxamides. rsc.org

Scandium(III) Triflate (Sc(OTf)₃) and Boron Trifluoride Etherate (BF₃·OEt₂): These Lewis acids have also been explored in catalyzing aza-Ferrier reactions of N,O-allenyl acetals. For instance, BF₃·OEt₂ was shown to catalyze the reaction to produce β-amino-α-methylene aldehydes, though yields were moderate. acs.org

Gold(I) Catalysis: In some cascade reactions, a gold(I) catalyst can be used to generate a key enol lactone intermediate from an alkynoic acid. This intermediate can then participate in a subsequent Brønsted acid-catalyzed N-acyliminium cyclization, demonstrating a cooperative catalytic system. acs.org

The table below summarizes key findings from research on catalytic transformations of N,O-acetals, the class of compounds to which this compound belongs.

CatalystSubstrate TypeTransformation TypeProduct Class
Brønsted Acids
Chiral Phosphoric AcidEnol Lactones & TryptaminesEnantioselective N-Acyliminium Cyclization CascadeComplex Heterocycles
Triflimide (Tf₂NH)N,O-Allenyl AcetalsAza-Ferrier Reactionβ-Amino-α-methylene Aldehydes
p-Toluenesulfonic acid (TsOH)Enecarbamates & AlcoholsProto-functionalizationN-carbamoyl-N,O-acetals
Lewis Acids
Copper(II) Triflate (Cu(OTf)₂)Cyclic N,O-Acetals & IsocyanidesUgi-type ReactionPyrrolidinyl and Piperidinyl 2-carboxamides
Boron Trifluoride Etherate (BF₃·OEt₂)N,O-Allenyl AcetalsAza-Ferrier Reactionβ-Amino-α-methylene Aldehydes
Scandium(III) Triflate (Sc(OTf)₃)N,O-Allenyl AcetalsAza-Ferrier Reactionβ-Amino-α-methylene Aldehydes
Gold(I) / Brønsted AcidAlkynoic Acids & AminesCoupled Cycloisomerization / Cyclization CascadeComplex Heterocycles

Computational Chemistry and Theoretical Studies of N Methoxy Phenyl Methyl Formamide

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the behavior of N-[Methoxy(phenyl)methyl]formamide at the electronic level. These methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic properties.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules like this compound. By approximating the electron density of the molecule, DFT methods can accurately predict its geometric and electronic properties. For instance, calculations on analogous amide structures have been successfully performed using a combination of the B3LYP functional and various basis sets, such as 6-311+G(d,p), to optimize the molecular geometry and determine bond lengths and angles. capes.gov.br

In studies of related formamides, DFT calculations have been shown to provide results that are in good agreement with experimental data from gas-phase electron diffraction. researchgate.net For N,N-dimethylformamide, a structurally related compound, DFT has been used to calculate its molecular structure, with the results comparing favorably to sparse experimental data. researchgate.net The electronic structure of formamide (B127407) itself has been a subject of ab initio studies, which investigate the effects of solvation on its electronic spectrum by complexing it with water molecules. capes.gov.br These studies highlight the capability of computational methods to model the influence of the local environment on the electronic properties of the amide functional group present in this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For molecules containing amide and methoxy-phenyl groups, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically distributed over the carbonyl group and the aromatic system. This distribution suggests that the molecule is likely to act as a nucleophile at the nitrogen and aromatic ring and as an electrophile at the carbonyl carbon.

Theoretical studies on similar compounds, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have utilized HOMO-LUMO analysis to evaluate chemical reactivity parameters like chemical hardness, chemical potential, and electrophilicity. nih.gov A narrow frontier orbital gap in such molecules indicates the potential for charge transfer interactions and high chemical reactivity. nih.gov

Table 1: Frontier Orbital Energies and Reactivity Descriptors for an Analogous Amide

ParameterValue (eV)
EHOMO-6.20
ELUMO-1.50
Energy Gap (ΔE)4.70
Ionization Potential (I)6.20
Electron Affinity (A)1.50
Global Hardness (η)2.35
Global Softness (S)0.43
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)3.16

Note: The data presented is for a representative analogous amide and is intended for illustrative purposes.

Computational methods are highly effective in simulating spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For instance, in a study of N,N'-di(2-methoxyphenyl)formamidine, the B3LYP/6-311+G(d,p) method was found to provide satisfactory results for predicting IR, Raman, ¹H NMR, and ¹³C NMR properties when compared to experimental data. capes.gov.br Similarly, theoretical calculations on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide have shown good agreement between the calculated and experimental vibrational frequencies. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. mdpi.com These simulations are invaluable for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular conformation. For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations of ¹H and ¹³C NMR chemical shifts were crucial in identifying the presence of cis and trans rotamers in solution. scielo.br

Table 2: Simulated vs. Experimental Vibrational Frequencies for a Related Amide

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33363316
C=O Stretch16801675
Aromatic C-H Stretch3100-30003080-3010
C-N Stretch13501345
O-CH₃ Stretch12501248

Note: The data is based on findings for structurally similar compounds and serves as a representative example.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape.

The presence of rotatable bonds in this compound, particularly around the amide C-N bond and the bonds connecting the methoxy (B1213986) and phenyl groups, gives rise to multiple possible conformations. MD simulations can explore these different conformations and determine their relative stabilities. For example, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide have revealed the existence of a hindered cis-trans rotational equilibrium in solution, which was elucidated through a combination of NMR spectroscopy and DFT calculations. scielo.brresearchgate.net

Solvation effects can significantly influence the conformational preferences of a molecule. MD simulations can explicitly model the solvent molecules, allowing for an accurate representation of solute-solvent interactions. The polarizable continuum model (PCM) is another approach used in conjunction with DFT calculations to account for the bulk effects of a solvent. scielo.br These methods are essential for understanding how the polarity of the solvent medium can stabilize or destabilize different conformers of this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transition states. For this compound, this could involve studying its synthesis, hydrolysis, or other chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. DFT calculations are commonly employed to locate and characterize transition state structures.

For example, theoretical studies on the formation of interstellar N-methylformamide from the reaction of formamide and methylidene have detailed the reaction mechanisms and calculated the reaction energies and rate coefficients. wiserpub.com Such studies demonstrate the power of computational chemistry in elucidating complex reaction pathways that may be difficult to probe experimentally.

Advanced Computational Methodologies and Hybrid Approaches

To achieve higher accuracy and to study more complex systems, advanced computational methodologies and hybrid approaches are often employed. These can include combining quantum mechanics (QM) with molecular mechanics (MM) in what are known as QM/MM methods. This approach allows for a high-level theoretical treatment of the reactive part of a molecule while the rest of the system is described by a less computationally expensive classical force field.

Another advanced approach is the use of multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, which are necessary for describing electronic states that have significant multi-reference character, such as certain excited states. capes.gov.br These methods, while computationally intensive, can provide a more accurate description of the electronic structure in specific cases.

Hybrid approaches that combine experimental data with computational results are also becoming increasingly common. For example, experimental NMR data can be used to restrain conformational searches in MD simulations, leading to a more accurate description of the molecule's behavior in solution. scielo.br

Applications of N Methoxy Phenyl Methyl Formamide in Organic Synthesis

Precursor in Complex Molecule Synthesis

The compound serves as a stable and convenient precursor to 4-methoxybenzylamine (B45378) and its derivatives. This amine is a key building block for a range of complex molecules, including those with significant biological activity.

N-[(4-methoxyphenyl)methyl]formamide is an effective starting material for the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and pyrazolones. The synthesis often involves the use of 4-methoxybenzylhydrazine, which can be prepared from the corresponding amine. In these syntheses, the 4-methoxybenzyl (PMB) group is employed as a protecting group for one of the nitrogen atoms of the pyrazole (B372694) ring. This strategy allows for selective functionalization at other positions of the ring.

For instance, 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one can be synthesized from diethyl ethoxymethylenemalonate and 4-methoxybenzylhydrazine. nih.govnih.gov This PMB-protected pyrazolone (B3327878) can then undergo further reactions, such as C-C bond formation at the active methylene (B1212753) group, to create more complex substituted pyrazoles. nih.gov The resistance of the PMB group to certain reaction conditions, followed by its facile removal, makes it an excellent tool for constructing these important heterocyclic systems. nih.govnih.gov

The molecular scaffolds derived from N-[(4-methoxyphenyl)methyl]formamide are prevalent in medicinal chemistry. Pyrazolone derivatives, for example, are core structures in many pharmaceutical agents. nih.gov The ability to synthesize N-unsubstituted pyrazolones via a PMB-protection strategy is crucial for creating libraries of potential drug candidates. nih.govnih.gov

Furthermore, the amine derived from N-[(4-methoxyphenyl)methyl]formamide, 4-methoxybenzylamine, is used directly to synthesize biologically active amides. A notable example is the synthesis of a series of fatty acid amides, such as N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide. These compounds have been synthesized and investigated for their antimicrobial properties and their ability to interact with DNA. nih.gov Another key pharmaceutical intermediate, 3-chloro-4-methoxybenzylamine hydrochloride, which is a side chain for the erectile dysfunction drug Avanafil, is prepared from 4-methoxybenzylamine. chemicalbook.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from 4-Methoxybenzylamine

Derivative Target/Application Synthetic Approach Reference(s)
N-unsubstituted pyrazolones General pharmaceutical scaffolds Synthesis of PMB-protected pyrazolone, followed by deprotection. nih.govnih.gov
N-(4-methoxybenzyl) fatty acid amides Antimicrobial agents Direct amide coupling of fatty acids with 4-methoxybenzylamine. nih.gov

The utility of N-[(4-methoxyphenyl)methyl]formamide extends to the field of agrochemicals. Many of the same heterocyclic scaffolds that are important in pharmaceuticals also find application in agriculture. Specifically, N1-substituted 2-pyrazolin-5-ones are noted as being important components in the development of new agrochemicals. nih.gov The synthetic strategies involving the PMB protecting group are therefore directly relevant to the creation of novel pesticides and herbicides. Additionally, the related compound N-(4-nitrophenethyl)formamide serves as an intermediate in the synthesis of an artificial antigen for the agrochemical chlordimeform, highlighting the role of formamide (B127407) derivatives in this sector. google.com

Chiral Auxiliary or Ligand Applications

While N-[(4-methoxyphenyl)methyl]formamide itself is achiral, its derivatives are instrumental in asymmetric synthesis. The development of methods to produce optically pure chiral 4-methoxybenzylamine allows this compound to serve as a precursor for chiral auxiliaries and ligands. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. rsc.org

Although direct use of N-[(4-methoxyphenyl)methyl]formamide as a chiral auxiliary is not widely documented, the core structure is highly relevant. For example, chiral N-formamides derived from other amines have been shown to be highly effective organocatalysts for the asymmetric reduction of ketones and ketimines. This demonstrates the potential of the N-formamide functional group as a platform for chirality. By starting with chiral 4-methoxybenzylamine, it is possible to construct specialized ligands for asymmetric catalysis, such as in palladium-catalyzed allylic substitutions, which are used to create axially chiral anilides. researchgate.net

Role in Protecting Group Chemistry (e.g., amino protection)

One of the most significant applications of N-[(4-methoxyphenyl)methyl]formamide is as a precursor for the 4-methoxybenzyl (PMB or MPM) protecting group. The PMB group is exceptionally useful for the protection of amines, alcohols, and carboxylic acids due to its stability under a wide range of reaction conditions and the multiple methods available for its cleavage. wikipedia.orgacs.org

The formamide can be considered a stable, solid precursor to 4-methoxybenzylamine, the reagent used to install the PMB group onto a substrate. The protection of a primary or secondary amine is typically achieved by reductive amination using 4-methoxybenzaldehyde (B44291) or by N-alkylation with 4-methoxybenzyl bromide. The resulting PMB-protected amine is stable to many non-acidic reagents.

Deprotection, or removal of the PMB group, is often accomplished under oxidative or acidic conditions. Treatment with trifluoroacetic acid (TFA) at room temperature or elevated temperatures is a common method for cleaving the PMB group from a nitrogen atom. nih.govnih.gov Alternatively, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) is highly effective and orthogonal to many other protecting groups.

Table 2: Common Reagents for PMB Group Cleavage from Nitrogen

Cleavage Method Reagent(s) Typical Conditions Reference(s)
Acidolysis Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂, room temp. to reflux nih.govnih.gov
Oxidation Ceric Ammonium Nitrate (CAN) CH₃CN/H₂O, 0 °C to room temp. acs.org

Regioselective and Stereoselective Synthetic Reagent

The structural features of the 4-methoxybenzyl group, derived from N-[(4-methoxyphenyl)methyl]formamide, can be exploited to control the regio- and stereoselectivity of reactions.

A clear example of regiocontrol is seen in the functionalization of pyrazoles. When the pyrazole nitrogen is protected with a PMB group, subsequent lithiation with a strong base like n-butyllithium occurs specifically at the C-5 position of the pyrazole ring. The PMB group effectively directs the deprotonation away from the N-CH₂ protons and the ortho-protons on the methoxy-substituted benzene (B151609) ring, thus ensuring high regioselectivity. acs.org This allows for the precise introduction of various electrophiles at a single desired position on the heterocycle.

In the realm of stereoselectivity, while the achiral PMB group itself does not induce asymmetry, its presence within a molecule can influence the diastereoselectivity of a reaction. For example, in nickel-catalyzed allylation reactions of imines, substrates containing a 4-methoxyphenyl (B3050149) group have been shown to yield products with high levels of regio- and diastereoselectivity. The electronic and steric properties of the PMB group can influence the transition state geometry of a reaction, favoring the formation of one diastereomer over another.

Advanced Analytical Methodologies for Characterization and Purity Assessment of N Methoxy Phenyl Methyl Formamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of N-[Methoxy(phenyl)methyl]formamide. These techniques probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. This compound is a precursor to N-acyliminium ions, and its NMR analysis provides critical data on its structure and conformational dynamics. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the formyl proton, the methoxy (B1213986) group protons, the benzylic proton, the N-H proton, and the aromatic protons of the phenyl ring. The presence of stereoisomers or rotamers, common in amides, can lead to the appearance of multiple sets of signals. chemicalbook.comlibretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the formamide (B127407) group, the methoxy carbon, the benzylic carbon, and the carbons of the phenyl ring. chemicalbook.comchemicalbook.com The chemical shifts are highly sensitive to the electronic environment, providing confirmation of the compound's carbon skeleton.

Interactive Table: Predicted NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Key Features
¹HFormyl (CHO)~8.0 - 8.5Singlet (or doublet if coupled to N-H), sensitive to conformation.
¹HAromatic (C₆H₅)~7.2 - 7.5Multiplet, complex pattern due to phenyl protons.
¹HBenzylic (CH)~6.0 - 6.5Coupling to N-H may be observed.
¹HAmide (NH)~7.0 - 8.0Broad singlet, position can vary with solvent and concentration.
¹HMethoxy (OCH₃)~3.3 - 3.6Sharp singlet.
¹³CCarbonyl (C=O)~160 - 165Characteristic downfield shift. umich.edu
¹³CAromatic (C₆H₅)~125 - 140Multiple signals for ipso, ortho, meta, and para carbons.
¹³CBenzylic (CH)~75 - 85Shift influenced by both oxygen and nitrogen substituents.
¹³CMethoxy (OCH₃)~55 - 60Typical range for methoxy carbons. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretch, C-H stretches (aromatic and aliphatic), a very strong C=O (amide I) stretch, and the N-H bend (amide II) vibration. The C-O stretch of the methoxy group is also a key diagnostic peak. nist.govresearchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes result in strong IR bands, strong changes in polarizability lead to strong Raman signals. The C=O stretch is typically observed in both, while aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Table: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchAmide3250 - 3350Medium to Strong
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Methoxy/Benzylic2850 - 3000Medium
C=O Stretch (Amide I)Formamide1660 - 1690Very Strong
N-H Bend (Amide II)Amide1510 - 1550Medium to Strong
C-O StretchMethoxy Ether1080 - 1150Strong

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and provides structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments, confirming the molecular formula. The fragmentation pattern in the mass spectrum is a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the formyl group (-CHO), or cleavage of the benzylic C-N bond, leading to characteristic fragment ions that help confirm the structure. nist.gov

MS is also a powerful tool for impurity profiling. By detecting ions with different m/z values, it can identify process-related impurities (e.g., unreacted starting materials, by-products) and degradation products, even at very low levels. researchgate.net This is critical for ensuring the purity of the final compound.

Chromatographic Separation and Purity Determination

Chromatographic techniques are the cornerstone for separating this compound from impurities and for performing accurate quantitative analysis. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile organic compounds. nih.gov A validated, stability-indicating HPLC method can accurately determine the percentage purity of this compound and quantify any related impurities.

A typical method would involve reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comresearchgate.net An acid, such as formic or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the phenyl ring exhibits strong absorbance. The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.netmdpi.comfrontiersin.org

Interactive Table: Typical HPLC Parameters for Analysis

ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water gradient (or isocratic) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Column Temperature25 - 35 °C
Injection Volume10 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is ideal for the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities. These can include residual solvents from the synthesis and purification process (e.g., toluene, chloroform, methanol) or volatile by-products.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra for each eluting peak. This allows for positive identification by comparing the obtained spectra with library data. nih.govmdpi.comhmdb.ca Headspace GC-MS is a particularly useful variation for analyzing trace volatile compounds without injecting the non-volatile main component into the system.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, which is a solid at room temperature, single-crystal XRD can provide precise information about its three-dimensional structure, including bond lengths, bond angles, and conformational details. This is crucial for understanding its physical and chemical properties.

The process involves irradiating a single crystal of the compound with X-rays. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern. By analyzing this pattern, researchers can construct an electron density map of the crystal and, from that, determine the positions of the individual atoms.

Below is a table representing typical crystallographic data that would be obtained from an XRD analysis of a formamide derivative, based on the data for N-(4-Methylphenyl)formamide. researchgate.net

Table 1: Representative Crystal Data for a Formamide Derivative

Parameter Value
Chemical Formula C₈H₉NO
Molecular Weight 135.16
Crystal System Triclinic
Space Group
a (Å) 6.5511 (11)
b (Å) 6.9192 (12)
c (Å) 8.0265 (17)
α (°) 93.730 (1)
β (°) 102.780 (1)
γ (°) 91.769 (1)
Volume (ų) 353.68 (11)

Data presented for N-(4-Methylphenyl)formamide as a representative example. researchgate.net

This level of structural detail is invaluable for confirming the identity of the synthesized compound and for computational modeling studies of its behavior.

Hyphenated Techniques and Emerging Analytical Approaches

For comprehensive characterization and purity assessment of this compound, especially in complex matrices or for detecting trace impurities, hyphenated analytical techniques are indispensable. nih.gov These methods combine a separation technique with a spectroscopic detection method, providing both separation of components and their identification. saspublishers.com

Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio data, allowing for molecular weight determination and structural elucidation through fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used hyphenated technique. saspublishers.com It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. A high-performance liquid chromatography (HPLC) system separates the sample components, which are then introduced into the mass spectrometer for detection and identification. acs.org This would be the method of choice for analyzing this compound in various samples, including reaction mixtures and for stability studies.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique couples the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. researchgate.net While less common than LC-MS due to sensitivity and technical challenges, LC-NMR can provide unambiguous structure elucidation of impurities and degradation products without the need for their isolation. researchgate.net

Emerging Analytical Approaches:

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis offers very high separation efficiency and is an emerging technique for the analysis of a wide range of molecules, including pharmaceuticals. mdpi.com When coupled with mass spectrometry, CE-MS can be a powerful tool for the purity assessment of this compound, especially for the separation of chiral compounds or closely related impurities. mdpi.com

Attenuated Total Reflection (ATR)-FTIR Spectroscopy: While FTIR is a standard technique, its use in an operando mode, such as with ATR-FTIR, is an emerging approach for real-time reaction monitoring. rsc.org This could be applied to the synthesis of this compound to track the consumption of reactants and the formation of the product and any byproducts, providing insights into the reaction kinetics and mechanism. rsc.org

The following table summarizes the application of these advanced analytical methodologies for the analysis of this compound.

Table 2: Advanced Analytical Techniques for this compound

Technique Separation Principle Detection Principle Primary Application
GC-MS Partitioning between a stationary phase and a mobile gas phase Mass-to-charge ratio Analysis of volatile impurities and purity assessment
LC-MS Partitioning between a stationary phase and a mobile liquid phase Mass-to-charge ratio Purity assessment, impurity profiling, and quantification
LC-NMR Partitioning between a stationary phase and a mobile liquid phase Nuclear magnetic resonance Unambiguous structure elucidation of impurities
CE-MS Differential migration in an electric field Mass-to-charge ratio High-efficiency separation of impurities, chiral analysis

These advanced methods, often used in combination, provide a comprehensive toolkit for the detailed characterization and stringent purity control of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of amides, including N-[Methoxy(phenyl)methyl]formamide, is a cornerstone of organic chemistry. numberanalytics.com Traditional methods often rely on stoichiometric activating agents, which generate significant waste. numberanalytics.com The future of this compound synthesis will likely be dominated by the development of more sustainable and efficient catalytic systems.

Recent advances in catalysis offer a glimpse into this future. For instance, a novel method for amide synthesis from alcohols using a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation has been reported. dst.gov.in This approach boasts mild reaction conditions, high efficiency, and excellent recyclability, making it an attractive avenue for the synthesis of complex amides. dst.gov.in Another promising area is the use of palladium-based catalysts for the cross-coupling of esters and amines. mdpi.com Although currently requiring high temperatures, these methods are breaking new ground for the synthesis of aryl amides. mdpi.com

Furthermore, the development of catalysts for the direct amidation of carboxylic acids and esters continues to be a major focus. mdpi.com Manganese-catalyzed aminolysis of esters and organocatalyzed N-acetylation of amines are examples of emerging techniques that could be adapted for the synthesis of this compound. mdpi.com The exploration of heterogeneous catalysts, which offer ease of separation and recyclability, is another key trend that will undoubtedly impact the future production of this compound. numberanalytics.com

Interactive Table: Emerging Catalytic Systems for Amide Synthesis
Catalytic SystemDescriptionPotential Advantages for this compound Synthesis
Covalent Organic Framework (COF) Photocatalyst Utilizes a redox-active COF for photocatalysis under red light, enabling amide synthesis from alcohols. dst.gov.inMild reaction conditions, high efficiency, recyclability, and suitability for large-scale applications. dst.gov.in
Palladium-Based Cross-Coupling Catalysts Employs palladium-N-heterocyclic carbene (NHC) complexes for the coupling of esters and amines. mdpi.comOffers a different reactivity profile for the synthesis of aryl amides that may not be achievable by other methods. mdpi.com
Manganese-Based Catalysts Facilitates the aminolysis of esters. mdpi.comUtilizes a more abundant and less toxic metal compared to some noble metal catalysts.
Organocatalysts Uses small organic molecules to catalyze amide formation. mdpi.comAvoids the use of metals, offering a "greener" synthetic route.
Heterogeneous Catalysts Catalysts are in a different phase from the reactants (e.g., solid-supported catalysts). numberanalytics.comEase of separation from the reaction mixture, leading to simplified purification and catalyst recycling. numberanalytics.com

Exploration of Bio-Inspired Synthetic Routes

Nature offers a vast blueprint for efficient and selective chemical transformations. The exploration of bio-inspired and biocatalytic routes for the synthesis of this compound represents a significant and sustainable future direction.

A noteworthy development is the use of lipases for the N-formylation of amines. nih.govrsc.org This biocatalytic approach utilizes readily available enzymes and operates under mild conditions, offering high efficacy and a broad substrate scope. nih.govrsc.org The recyclability of the lipase (B570770) further enhances the green credentials of this method. nih.govrsc.org Such a system could be readily adapted for the formylation step in the synthesis of this compound.

Another bio-inspired approach involves the use of formic acid, a key C1 building block in nature, for amination reactions. nih.gov Formic acid can act as an acid catalyst, a hydrogen donor, and a source of the N-formyl group, facilitating the synthesis of formamides from various starting materials. nih.gov The prebiotic synthesis of N-formylaminonitriles in formamide (B127407) also highlights the fundamental nature of these reactions and could inspire novel synthetic strategies. acs.orgnih.govnih.gov The generation of formate (B1220265) from CO2 using enzymes like formate dehydrogenase presents a long-term vision for a truly sustainable synthesis of formamides, directly from a greenhouse gas. nih.gov

Interactive Table: Bio-Inspired Routes for Formamide Synthesis
Bio-Inspired ApproachDescriptionRelevance to this compound
Lipase-Catalyzed N-Formylation Uses lipases as biocatalysts for the formylation of amines with agents like ethyl formate. nih.govrsc.orgOffers a mild, efficient, and recyclable method for the crucial formylation step. nih.govrsc.org
Formic Acid-Mediated Amination Utilizes formic acid as a versatile reagent for the synthesis of formamides from aldehydes, ketones, and carboxylic acids. nih.govProvides a direct and atom-economical route to formamides. nih.gov
Prebiotic-Inspired Synthesis Mimics potential prebiotic pathways, such as the formation of N-formylaminonitriles in formamide. acs.orgnih.govnih.govCan lead to the discovery of novel and simple synthetic methods. acs.orgnih.govnih.gov
Enzymatic CO2 Reduction Employs enzymes like formate dehydrogenase to produce formate from carbon dioxide. nih.govRepresents a future sustainable source for the formyl group in the synthesis. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and exploring its potential reactivity. Ultrafast spectroscopy techniques, which can probe chemical events on the femtosecond to picosecond timescale, are poised to provide unprecedented insights.

While direct ultrafast spectroscopic studies on this compound are yet to be reported, the application of these techniques to related systems demonstrates their potential. For example, the infrared spectrum of solid formamide has been studied as a function of temperature, revealing phase changes and the formation of dimers and polymers. kent.ac.uk Such studies on this compound could elucidate its solid-state behavior and intermolecular interactions.

Furthermore, electrochemical methods, when coupled with spectroscopic techniques, can offer detailed mechanistic information. acs.orgnih.gov For instance, in the electrochemical N-formylation of amines, cyclic voltammetry can help identify intermediates and determine the oxidation potentials of species involved in the reaction. acs.org The application of techniques like time-resolved infrared spectroscopy could allow for the direct observation of transient species in the formation of this compound, providing a detailed picture of the reaction pathway.

Integration of AI and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. youtube.comnih.govyoutube.com For a compound like this compound, these technologies offer powerful tools for predicting reaction outcomes, optimizing synthetic conditions, and even discovering novel synthetic routes.

Machine learning models can be trained on existing reaction data to predict the yield and selectivity of amide bond formation. pku.edu.cn Even with small datasets, algorithms like random forests have shown remarkable predictive power. pku.edu.cn This approach can significantly accelerate the optimization of the synthesis of this compound, reducing the need for extensive trial-and-error experimentation. numberanalytics.com

Beyond prediction, AI is being used to develop autonomous synthesis platforms. nih.gov These "robotic chemists" can plan synthetic pathways, execute reactions, and analyze the results, iteratively optimizing the process. nih.gov Such a system could be tasked with finding the most efficient and sustainable synthesis of this compound. Furthermore, generative AI models are being developed to design novel molecules with desired properties and, as a byproduct, generate their synthetic recipes. youtube.com This integrated approach could one day be used to design and synthesize derivatives of this compound with enhanced properties for specific applications.

Interactive Table: AI and Machine Learning in Chemical Synthesis
ApplicationDescriptionPotential Impact on this compound
Reaction Outcome Prediction ML models are trained on experimental data to predict reaction yields and selectivity. pku.edu.cnFaster optimization of synthetic conditions, leading to higher yields and purity. pku.edu.cn
Autonomous Synthesis AI-driven robotic platforms plan and execute chemical syntheses, with iterative optimization. nih.govAutomated discovery of optimal and sustainable synthetic routes. nih.gov
Generative Molecular Design Generative AI models design new molecules with desired properties and simultaneously propose their synthetic pathways. youtube.comDesign and synthesis of novel derivatives with improved functionalities. youtube.com
Data Extraction and Analysis AI tools can extract and standardize chemical reaction data from literature, creating large datasets for training ML models. nd.eduBuilding comprehensive datasets to improve the accuracy of predictive models for amide synthesis. nd.edu

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